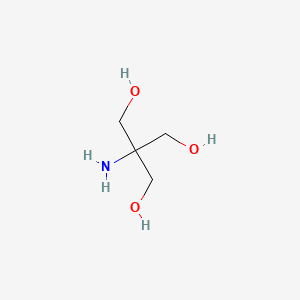

2-Amino-2-(hydroxymethyl)propane-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.50X10+5 mg/L at 25 °C

Synonyms

Canonical SMILES

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris or tromethamine, is a versatile organic compound with the molecular formula C4H11NO3. It has a molecular weight of 121.14 g/mol and is characterized by its three hydroxymethyl groups attached to a central nitrogen atom, which contributes to its buffering capacity. This compound is primarily utilized in biochemical applications due to its ability to maintain stable pH levels, particularly in the range of 7.0 to 9.0, making it essential for various laboratory procedures and formulations .

- Condensation Reactions: It can undergo condensation with aldehydes, forming imines or other derivatives.

- Complexation: Tris can form complexes with metal ions in solution, which can influence the stability and reactivity of metal-containing species .

- Buffering: The protonated form of Tris (TrisH⁺) acts as a buffer by neutralizing acids and bases, thus maintaining pH stability in biochemical assays .

The synthesis of 2-Amino-2-(hydroxymethyl)propane-1,3-diol typically involves the following methods:

- Condensation of Nitromethane with Formaldehyde: This method employs basic conditions to facilitate the formation of Tris through repeated Henry reactions.

- Hydrogenation: The nitro intermediate is subsequently hydrogenated to yield Tris as the final product .

- Alternative Synthetic Routes: Recent studies have explored novel pathways for synthesizing Tris derivatives, including those integrated into polymeric materials for enhanced functionality .

The primary applications of 2-Amino-2-(hydroxymethyl)propane-1,3-diol include:

- Buffer Solutions: Widely used in biochemistry and molecular biology for preparing buffers that stabilize pH during experiments involving nucleic acids and proteins .

- Pharmaceutical Formulations: Employed as an excipient in various drug formulations due to its buffering capacity and low toxicity .

- Biochemical Research: Utilized in enzyme assays and other biochemical analyses where maintaining pH is crucial.

Interaction studies involving Tris often focus on its role as a buffer in biological systems. Research indicates that while it effectively stabilizes pH, it may also interfere with certain enzymatic activities by chelating metal ions necessary for enzyme function. Studies have shown that the choice of buffer can significantly impact experimental outcomes, particularly in sensitive assays .

Several compounds share structural or functional similarities with 2-Amino-2-(hydroxymethyl)propane-1,3-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris) | C4H11NO3 | Excellent buffering capacity; low toxicity |

| 2-Aminoethanol (Ethanolamine) | C2H7NO | Used as a buffer; more reactive than Tris |

| Tromethamine | C4H11NO3 | Another name for Tris; similar applications |

| 3-Aminopropanol | C3H9N | Less effective as a buffer; simpler structure |

Uniqueness of 2-Amino-2-(hydroxymethyl)propane-1,3-diol:

Tris stands out due to its three hydroxymethyl groups that enhance its buffering capability across a physiological pH range without significant interference in biological reactions. This makes it particularly valuable in laboratory settings compared to other amines or alcohols that may not provide the same level of stability or safety .

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Color/Form

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 204 of 1171 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 967 of 1171 companies with hazard statement code(s):;

H315 (99.9%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

/Tromethamine is indicated/ for the prevention and correction of metabolic acidosis. /Included in US product label/

Metabolic Acidosis Associated with Cardiac Bypass Surgery. Tromethamine solution has been found to be primarily beneficial in correcting metabolic acidosis which may occur during or immediately following cardiac bypass surgical procedures. /Included in US product label/

Correction of Acidity of ACD Blood in Cardiac Bypass Surgery. It is well known that ACD blood is acidic and becomes more acidic on storage. Tromethamine effectively corrects this acidity. Tromethamine solution may be added directly to the blood used to prime the pump-oxygenator. When ACD blood is brought to a normal pH range the patient is spared an initial acid load. Additional tromethamine may be indicated during cardiac bypass surgery should metabolic acidosis appear. /Included in US product label/

For more Therapeutic Uses (Complete) data for TROMETHAMINE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

B05 - Blood substitutes and perfusion solutions

B05B - I.v. solutions

B05BB - Solutions affecting the electrolyte balance

B05BB03 - Trometamol

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XX - Other i.v. solution additives

B05XX02 - Trometamol

Mechanism of Action

Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes.

By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

It is not known whether tromethamine is distributed in human milk.

Ionized tromethamine is excreted by kidney, so the effect is that of excretion of hydrogen ions. Elimination of drug from body is entirely by renal excretion. Excretion of tromethamine is accompanied by osmotic diuresis, since clinical doses of drug considerably add to osmolarity of glomerular filtrate.

In rats of different age (5 to 240 days old) the renal excretion of Trishydroxymethylaminomethane (THAM) was studied. In 5 and in 240 days old rats the renal excretion of THAM was slower than in rats of other age groups. Stimulation of diuresis by i.p. injection of mannitol, thiazide or by oral water load resulted in an increase in THAM excretion in 5 and in 240 days old rats. The renal excretion of THAM was also increased by repeated administration of THAM in all age groups, except in new born rats. Possible mechanisms of action are discussed.

The distribution of 14C labelled THAM (tris-hydroxymethylaminomethane) was determined between intra- and extracellular space of nephrectomized Sprague-Dawley rats as a function of time at constant plasma pH of 7.4. The following results were obtained: An equilibrium in the distribution of THAM between ECS and ICS will not occur before 6-12 hours after administration. This indicates that THAM permeates very slowly into the intracellular compartment, which is in contrast to the general assumption that it quickly diffuses into the intracellular space to restore the intracellular acidosis. THAM disappears from the extracellular space in a multiexponential fashion, indicating that it equilibrates with the different body tissues at largely variable rates. The equilibrium which occurs between both body compartments 6-12 hours after THAM application does not agree with the values which are expected for transfer of only the nonionised substance. At plasma pH 7.4 and a "mean whole body pHi" of 6.88, THAM is distributed with a distribution ratio of 4 (ICS/ECS), a value quite different from the value of 11 which would be expected for exclusive nonionic diffusion. Thus THAM is also transferred across the cell membrane in ionized form. These results indicate that the influx of THAM into the intracellular space is too slow (when compared to the renal elimination kinetics) to influence intracellular pH significantly by direct buffer action. Moreover, only a fraction of THAM enters the intracellular space in the nonionized form, thus reducing (to an even greater extent) the direct effect of THAM on the intracellular acid-base equilibrium.

Metabolism Metabolites

Wikipedia

Drug Warnings

Transient decreases in blood glucose concentration may occur during administration of tromethamine. When larger than recommended doses are used or when administration is too rapid, hypoglycemia may persist for several hours after the drug is discontinued.

Tromethamine should be slowly administered and in amounts sufficient only to correct the existing acidosis, in order to avoid overdosage and alkalosis. Determinations of blood glucose concentrations should be frequently performed during and following therapy.

Respiratory depression may occur in patients receiving large doses of tromethamine, as a result of increased blood pH and reduced carbon dioxide concentrations, and in those with chronic hypoventilation or those receiving other drugs that depress respiration. Dosage must be carefully adjusted so that blood pH does not increase above normal, and facilities for providing mechanical ventilation should be readily available during administration of tromethamine. Tromethamine may be used in conjunction with mechanical ventilatory support if respiratory acidosis is present concomitantly with metabolic acidosis.

For more Drug Warnings (Complete) data for TROMETHAMINE (18 total), please visit the HSDB record page.

Use Classification

Fragrance Ingredients

Cosmetics -> Buffering

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

May be prepared by reducation or catalytic hydrogenation of the corresponding nitro compd. ... Preparation by by electrolytic reduction: McMillan, US patent 2485982 (1949 to Comm Solvents Corp)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-: ACTIVE

Analytic Laboratory Methods

Analyte: tromethamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: tromethamine; matrix: chemical identification; procedure: reaction with salicylaldehyde and glacial acetic acid produces a yellow color

Analyte: tromethamine; matrix: chemical identification; procedure: reaction with ceric ammonium nitrate in nitric acid produces color change from light yellow to orange

For more Analytic Laboratory Methods (Complete) data for TROMETHAMINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: tromethamine; matrix: blood (plasma, dried), amniotic fluid, cerebrospinal fluid, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

Analyte: tromethamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of detection: 282 ng/mL

Analyte: tromethamine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 460 nm (excitation) and 532 nm (emission); limit of quantitation: 5 ug/mL (urine); 1 ug/mL (plasma)